In Vivo Oral PCA Potency: Tagorizine vs. Ketotifen, Oxatomide, Azelastine, and Tranilast
In the rat passive cutaneous anaphylaxis (PCA) model, a gold-standard in vivo screen for type I hypersensitivity, Tagorizine (AL-3264) demonstrated an oral ED₅₀ of 3.3 mg/kg in a structure-activity study [1] and 6.1 mg/kg in a subsequent pharmacological characterization [2]. In the SAR study, Tagorizine's ED₅₀ was stated to be one-fifth that of ketotifen and oxatomide, placing the comparator ED₅₀ values at approximately 16.5 mg/kg p.o. [1]. In the broader comparator study, Tagorizine was reported as the most potent among all antiallergic drugs examined, which included ketotifen, oxatomide, azelastine, and tranilast [2]. The anti-PCA effect was also shown to be long-lasting and not subject to tolerance upon repeated administration [2].
| Evidence Dimension | Oral ED₅₀ for inhibition of passive cutaneous anaphylaxis (PCA) in rats |
|---|---|
| Target Compound Data | ED₅₀ = 3.3 mg/kg p.o. [1]; ED₅₀ = 6.1 mg/kg p.o. [2] |
| Comparator Or Baseline | Ketotifen ED₅₀ ≈ 16.5 mg/kg p.o.; Oxatomide ED₅₀ ≈ 16.5 mg/kg p.o. (5-fold higher than Tagorizine) [1]. Azelastine and tranilast also less potent (exact ED₅₀ values not reported in the head-to-head study but stated to be less potent) [2]. |
| Quantified Difference | Tagorizine ED₅₀ is approximately 5-fold lower (more potent) than ketotifen and oxatomide [1]. Tagorizine identified as the most potent among all tested antiallergic drugs [2]. |
| Conditions | Rat homologous PCA model; oral administration; antigen challenge with DNP-As or ovalbumin; Dainippon Pharmaceutical laboratories |
Why This Matters
For procurement decisions in allergy research, Tagorizine achieves effective in vivo suppression of IgE-mediated mast cell degranulation at substantially lower oral doses than its closest clinical antiallergic comparators, offering greater experimental sensitivity and reduced compound consumption per study.
- [1] Nishikawa Y, Shindo T, Ishii K, Nakamura H, Kon T, Uno H. Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides. J Med Chem. 1989 Mar;32(3):583-93. doi: 10.1021/jm00123a012. PMID: 2465410. View Source
- [2] Ishii K, Yakuo I, Seto Y, Kita A, Nakamura H, Nishikawa Y. Antiallergic activity and mode of action of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide in experimental animals. Arzneimittelforschung. 1993 Feb;43(2):148-54. PMID: 7681286. View Source
